molecular formula C16H20O4 B14164917 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)- CAS No. 104199-05-5

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)-

Cat. No.: B14164917
CAS No.: 104199-05-5
M. Wt: 276.33 g/mol
InChI Key: ZFFOMBFFCNJDPX-UHFFFAOYSA-N
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Description

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the class of naphthopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthopyrans can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenation, nitration, or sulfonation.

Major Products Formed

The major products depend on the specific reactions and conditions used

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis and as catalysts.

    Biology: For their biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development and therapeutic agents.

    Industry: Applications in materials science, such as photochromic materials and dyes.

Mechanism of Action

The mechanism of action of naphthopyrans involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, modulating biological processes. The exact mechanism depends on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinones: Known for their redox properties and biological activity.

    Coumarins: Widely studied for their anticoagulant and antimicrobial effects.

    Flavonoids: Recognized for their antioxidant and anti-inflammatory properties.

Uniqueness

Naphthopyrans are unique due to their structural complexity and diverse reactivity

Properties

CAS No.

104199-05-5

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

13-(methoxymethyl)-6,10-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione

InChI

InChI=1S/C16H20O4/c1-9-4-5-11-10(2)6-13(17)15-16(11,8-19-3)12(9)7-14(18)20-15/h4,6,11-12,15H,5,7-8H2,1-3H3

InChI Key

ZFFOMBFFCNJDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)COC)C

Origin of Product

United States

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